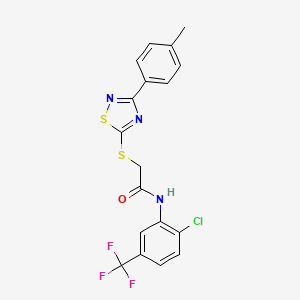
2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride” is a chemical compound with the CAS Number: 2503204-30-4 . It has a molecular weight of 224.69 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12N2O.ClH/c1-2-4-10-9 (3-1)13-11 (14-10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a white powder . The NMR spectrum details are as follows:1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .
Scientific Research Applications
Synthesis and Structural Studies
A series of 2-substituted benzimidazoles and benzoxazoles, including 2-Pyrrolidin-3-yl-1,3-benzoxazole hydrochloride, were synthesized through condensation reactions. These reactions involved 1-aryl-4-carboxy-2-pyrrolidinones and aromatic ortho-diamines or ortho-aminophenol. The synthesized products' structures were elucidated using various spectroscopic methods, contributing significantly to understanding the chemical behavior and potential applications of these compounds in scientific research (Mickevicius et al., 2006).
Novel Synthesis Methods
An innovative pyrrolidine catalyzed [4 + 1] annulation reaction was reported, providing a new method for synthesizing biologically and synthetically important benzoxazoles. This method uses ynals and N-protected-2-aminophenols, highlighting an alternative approach to obtaining benzoxazole derivatives with significant yields. Such methods open new avenues for the synthesis of complex molecules with potential applications in various scientific fields (Song et al., 2013).
Biological Evaluation and Docking Studies
A series of novel compounds featuring the 2-Pyrrolidin-3-yl-1,3-benzoxazole moiety was synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. These compounds exhibited a range of activities, with some showing potent results in antimicrobial and antitubercular assays. Molecular docking studies revealed significant interactions with various amino acids, suggesting the importance of this structure in designing drugs targeting specific biological receptors (Fathima et al., 2021).
Antifungal and Antimicrobial Activities
Benzoxazole derivatives, including those related to 2-Pyrrolidin-3-yl-1,3-benzoxazole, have been synthesized and tested for antifungal and antimicrobial activities. These studies have shown that certain benzoxazole compounds exhibit potent in vitro activity against a variety of fungal and bacterial strains, demonstrating their potential as therapeutic agents in treating infectious diseases (Kuroyanagi et al., 2011).
Fluorescent Properties and Photophysical Studies
The synthesis of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives has been reported, highlighting their fluorescent properties. These compounds exhibit significant absorption and emission spectra, suggesting applications in materials science for developing new fluorescent materials and sensors (Phatangare et al., 2013).
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXIWPWUOZZDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)
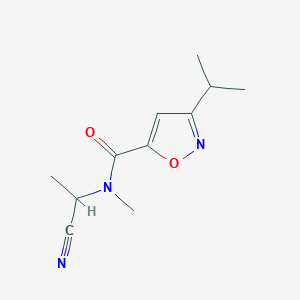
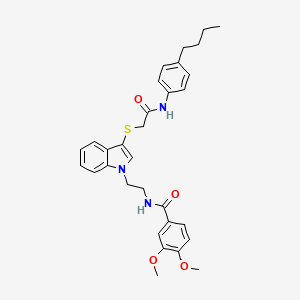

![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)
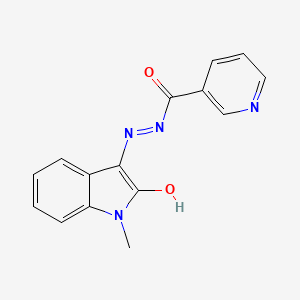
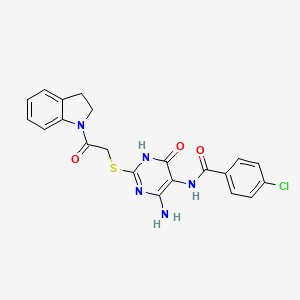
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)

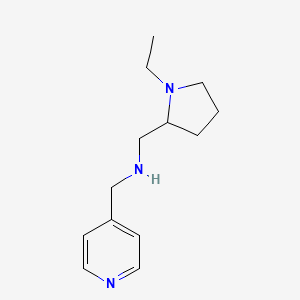
amine](/img/structure/B2817739.png)
![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)
